![molecular formula C27H50N3O8P B15202997 [2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide is a synthetic chromogenic analog of sphingomyelin. It is used primarily for measuring sphingomyelinase activity, which is crucial in the study of sphingolipid metabolism and related diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide involves the reaction of hexadecanoyl chloride with 4-nitroaniline to form hexadecanoyl-4-nitroaniline. This intermediate is then reacted with phosphorylcholine chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as methanol and require protection from light .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphorylcholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of phosphorylcholine analogs .
Aplicaciones Científicas De Investigación
[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide is widely used in scientific research, particularly in the following areas:
Chemistry: As a chromogenic substrate for measuring sphingomyelinase activity.
Biology: In the study of sphingolipid metabolism and related diseases such as Niemann-Pick disease.
Medicine: For diagnostic purposes, particularly in detecting sphingomyelinase deficiencies.
Industry: In the development of assays and diagnostic kits for sphingolipid-related disorders.
Mecanismo De Acción
The compound exerts its effects by acting as a substrate for sphingomyelinase. When hydrolyzed by sphingomyelinase, it releases a chromogenic product that can be measured spectrophotometrically. This allows for the quantification of sphingomyelinase activity in biological samples. The molecular targets involved include sphingomyelinase enzymes, which are crucial in the metabolism of sphingolipids .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-Hexadecanoylamino)-4-nitrophenyl β-D-glucopyranoside
- 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine
Uniqueness
Compared to similar compounds, [2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide is unique due to its specific chromogenic properties and its ability to selectively measure the activity of acid sphingomyelinase without interference from neutral sphingomyelinase .
Propiedades
Fórmula molecular |
C27H50N3O8P |
|---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
[2-[2-(hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-21-23(29(32)33)19-20-24(25)26(22-30(2,3)4)37-38(34,35)36;/h19-21,26H,5-18,22H2,1-4H3,(H2-,28,31,34,35,36);1H2 |
Clave InChI |
FVDLNNOPZIWDGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(C[N+](C)(C)C)OP(=O)(O)O.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
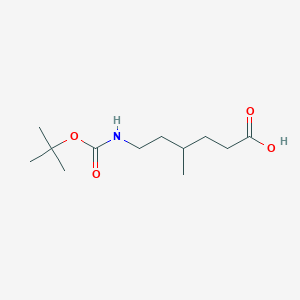
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15202942.png)
![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
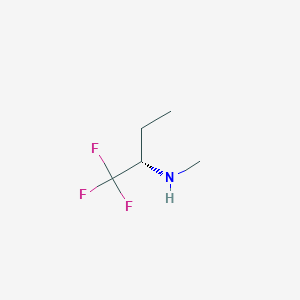
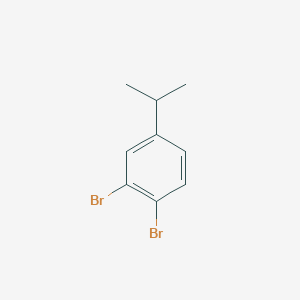
![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
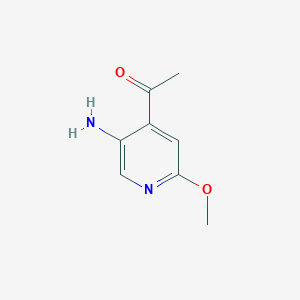
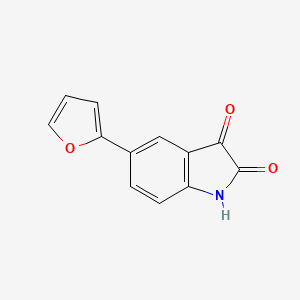
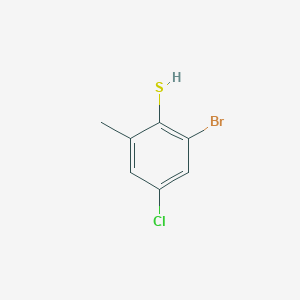
![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
